![molecular formula C10H10ClN B1353594 5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole CAS No. 22217-78-3](/img/structure/B1353594.png)
5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole
Overview
Description
The compound “5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole” is a chemical compound with a pyrrole core structure. Pyrrole is a five-membered aromatic heterocycle, like furan and thiophene . The compound also contains a chlorophenyl group, which is a phenyl group (a version of benzene) that has a chlorine atom attached .
Synthesis Analysis
The synthesis of similar compounds often involves multi-step processes. For instance, the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives starts from 4-chlorobenzoic acid and involves esterification, hydrazination, salt formation, and cyclization .Molecular Structure Analysis
The molecular structure of a similar compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was characterized by various spectroscopic techniques (FT-IR, NMR, and HRMS) and single-crystal X-ray diffraction . The crystal structure crystallized in the orthorhombic space group Pna21 and the unit cell consisted of 8 asymmetric molecules .Chemical Reactions Analysis
The chemical reactions involving similar compounds are diverse. For instance, 4-chlorobenzoic acid can undergo esterification, hydrazination, salt formation, and cyclization to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol .Scientific Research Applications
Antiviral Activity
Derivatives of 5-(4-chlorophenyl) have been synthesized and shown to possess antiviral activities, suggesting that similar compounds could be explored for their potential in treating viral infections .
Computational Chemistry Studies
Related compounds have been subjected to computational studies using density functional theory (DFT), indicating that “5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole” could also be a candidate for such theoretical investigations to predict its properties and reactivity .
Biological Potential of Indole Derivatives
Indole derivatives, which share structural similarities with pyrrole compounds, have diverse biological and clinical applications, hinting at the possibility that “5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole” might also exhibit a range of pharmacological activities .
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds are known for their potent antileishmanial and antimalarial effects. Given the structural relation, research into “5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole” could explore its efficacy in these areas .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, have diverse pharmacological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is suggested that similar compounds may interact with multiple receptors, leading to a variety of biological effects .
Biochemical Pathways
Similar compounds have been shown to influence a variety of pathways, leading to diverse biological activities .
Pharmacokinetics
Similar compounds have been evaluated for their drug-like properties, including in vitro microsomal stability, microsomal/plasma protein binding, kinetic solubility, lipophilicity, and passive permeability . These properties can significantly impact the bioavailability of the compound.
Result of Action
Similar compounds have been shown to have cytotoxic activities against various cell lines .
Action Environment
It is known that environmental factors can influence the degradation and bioavailability of similar compounds .
properties
IUPAC Name |
5-(4-chlorophenyl)-3,4-dihydro-2H-pyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6H,1-2,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQRHIVCPGFNHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452082 | |
Record name | 5-(4-CHLOROPHENYL)-3,4-DIHYDRO-2H-PYRROLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20452082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
22217-78-3 | |
Record name | 5-(4-CHLOROPHENYL)-3,4-DIHYDRO-2H-PYRROLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20452082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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